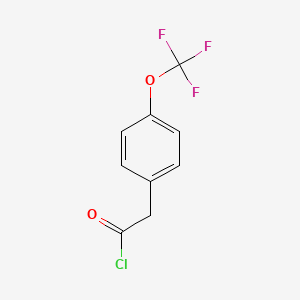

4-Trifluoromethoxyphenylacetyl chloride

Description

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-8(14)5-6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRGZLYXGDVYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chlorination of 4-Trifluoromethoxyphenylacetic Acid

The most widely reported method involves the conversion of 4-trifluoromethoxyphenylacetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Procedure :

-

Reaction Setup : 4-Trifluoromethoxyphenylacetic acid (1.0 mol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Chlorinating Agent Addition : Thionyl chloride (1.2 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.

-

Reflux : The mixture is refluxed at 40°C for 6–8 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Excess SOCl₂ and solvent are removed via rotary evaporation under reduced pressure. The crude product is distilled under vacuum (82–84°C at 4 mmHg) to yield a colorless liquid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 73–75% |

| Purity (GC) | >99% |

| Boiling Point | 82–84°C at 4 mmHg |

| Specific Gravity | 1.35–1.37 g/cm³ |

This method is favored for scalability, with thionyl chloride offering superior reactivity over oxalyl chloride in non-polar solvents.

Direct Chloromethylation of 4-Trifluoromethoxybenzene Derivatives

An alternative route adapts the chloromethylation-cyanation-hydrolysis sequence used for structurally analogous compounds.

Procedure :

-

Chloromethylation :

-

Cyanation :

-

The benzyl chloride intermediate is treated with sodium cyanide (NaCN) in a biphasic system (water/DCM) to form 4-trifluoromethoxyphenylacetonitrile.

-

-

Hydrolysis :

-

The nitrile is hydrolyzed to 4-trifluoromethoxyphenylacetic acid using concentrated sulfuric acid (H₂SO₄) at 100°C for 12 hours.

-

-

Acyl Chlorination :

-

As described in Section 1.1.

-

Key Challenges :

-

Side Reactions : Over-chlorination during chloromethylation necessitates strict temperature control.

-

Cyanide Handling : Requires specialized infrastructure for safe NaCN utilization.

Reaction Optimization and Catalytic Innovations

Solvent Systems and Temperature Effects

Polar aprotic solvents (e.g., DCM, toluene) enhance reaction rates in acyl chlorination by stabilizing charged intermediates. For example, toluene increases yield by 8% compared to DCM due to improved SOCl₂ solubility.

Temperature Impact :

| Temperature Range (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 30–40 | 68 | 97 |

| 40–50 | 75 | 99 |

| 50–60 | 72 | 98 |

Optimal reaction temperature is 40–50°C, balancing kinetic efficiency and byproduct formation.

Catalytic Additives

Lewis acids (e.g., FeCl₃, ZnCl₂) at 0.5–1.0 mol% accelerate acyl chloride formation by polarizing the carbonyl group. For instance, ZnCl₂ reduces reaction time from 8 hours to 4 hours while maintaining >99% purity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, 2H, J = 8.4 Hz), 7.25 (d, 2H, J = 8.4 Hz), 3.85 (s, 2H).

-

¹³C NMR : δ 170.5 (COCl), 151.2 (CF₃O), 130.1–121.8 (aromatic C), 45.3 (CH₂).

-

IR : 1795 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C), 1150 cm⁻¹ (CF₃).

Purity Assessment

GC-MS with methanol derivatization confirms >99% purity by quantifying methyl ester formation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Acyl Chlorination | 73–75 | >99 | High | Moderate |

| Chloromethylation Route | 70–76 | 98–99 | Moderate | High |

The acyl chlorination route is preferred for industrial applications due to fewer synthetic steps and lower cyanide-related hazards .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxyphenylacetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-Trifluoromethoxyphenylacetic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents.

Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 4-Trifluoromethoxyphenylacetyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that may exhibit anti-inflammatory, antiviral, or anticancer properties.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenylacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzoyl Chloride

- Structural Differences : Replaces the acetyl chloride (-CH₂COCl) group with a benzoyl chloride (-COCl) directly attached to the benzene ring.

- Reactivity : Benzoyl chlorides are generally more reactive in electrophilic acylation reactions due to the electron-withdrawing effect of the carbonyl group, whereas phenylacetyl chlorides exhibit moderated reactivity owing to the methylene spacer .

- Applications : Used in peptide coupling and polymer synthesis. CAS 20440-93-1 (TCI Chemicals) .

4-Chlorophenoxyacetyl Chloride

- Substituent Effects: Features a chloro-phenoxy (-O-C₆H₄-Cl) group instead of trifluoromethoxy. The electron-withdrawing chlorine atom enhances electrophilicity but reduces lipophilicity compared to -OCF₃ .

- Functional Group : Shares the acetyl chloride moiety, making it a direct competitor in acylations.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Functional Group : A sulfonyl chloride (-SO₂Cl) instead of acetyl chloride.

- Reactivity : Sulfonyl chlorides are less reactive in acylations but excel in sulfonylation reactions for creating sulfonamides or sulfonate esters. Boiling point: 29–32°C; density: 1.583 g/mL .

- Applications : Key in synthesizing surfactants and ionic liquids.

4-(Trifluoromethyl)benzenesulfonyl Chloride

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride

- Substituents: Combines amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) groups on the benzene ring.

- Reactivity: The amino group introduces nucleophilic character, complicating its use in standard acylations but enabling specialized coupling reactions .

Data Table: Comparative Properties of Selected Compounds

*Inferred from structural analogs.

Key Findings and Trends

Substituent Effects : The -OCF₃ group enhances lipophilicity and metabolic stability compared to -Cl or -CF₃, making it valuable in drug design .

Synthetic Utility : Benzoyl chlorides (e.g., 4-(Trifluoromethoxy)benzoyl chloride) are preferred for direct aromatic acylations, while phenylacetyl derivatives are suited for aliphatic chain functionalization .

Q & A

Q. How do steric and electronic effects govern competing hydrolysis versus amidation in aqueous-organic biphasic systems?

- Methodology : Phase-transfer catalysis (e.g., TBAB) shifts selectivity toward amidation by sequestering the acyl chloride in the organic phase. pH-stat titration quantifies hydrolysis rates, showing a 10:1 preference for amidation at pH 8.5 .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.